N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-3-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-10-7-13(18-11(2)20)3-4-15(10)24(21,22)19-6-5-14-12(9-19)8-16(17)23-14/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNBXXFDHHZUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the condensation of 2-chloro-6,7-dihydrothieno[3,2-c]pyridine with a sulfonyl chloride derivative, followed by an acylation reaction with 3-methylphenylamine. The reaction requires the use of a strong base such as sodium hydride or potassium tert-butoxide and is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution and acylation steps.
Industrial Production Methods: For large-scale production, this compound can be synthesized through a similar synthetic route but with optimized reaction conditions to improve yield and purity. The use of continuous flow reactors and in-line purification techniques helps streamline the process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Conversion of the sulfonyl group to a thioether.
Substitution: : Replacement of the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride for reduction reactions.
Substitution Conditions: : Strong nucleophiles such as alkoxides or amines in polar solvents.
Major Products Formed:
Oxidation of the thienopyridine ring or sulfonyl group.
Reduction to form corresponding thioethers.
Substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide has significant research applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored as a candidate for developing new therapeutic agents, particularly in the fields of oncology and neurology.
Industry: : Utilized in the development of novel agrochemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group and thienopyridine ring are crucial for binding to the active site of the target, influencing the activity of the protein and altering cellular pathways. These interactions can lead to the inhibition of enzymatic activity or modulation of receptor function, ultimately affecting biological processes.
Comparison with Similar Compounds
Compound 2: N-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)acetamide
- Structural Differences : Lacks the 2-chloro and 3-methyl substituents present in the target compound.
- Synthesis: Prepared via reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) with 4-acetylbenzenesulfonyl chloride in acetonitrile, yielding 87.3% with a melting point (m.p.) of 178–180°C .
- Key Data : IR bands at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (C=O); ^1^H-NMR signals consistent with acetyl and sulfonyl groups.
Compound 24: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide
- Structural Differences: Contains a pyrido-thieno-pyrimidinone core instead of a thieno[3,2-c]pyridine.
- Synthesis : Acetylation of precursor 6 with acetyl chloride in pyridine yielded 73% product (m.p. 143–145°C) .
- Key Data : IR bands at 3,390 cm⁻¹ (NH) and 1,730 cm⁻¹ (C=O); ^1^H-NMR shows acetyl (δ 2.10 ppm) and methyl groups (δ 2.50 ppm).
Compound 5.6: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structural Differences : Features a dihydropyrimidin-2-ylthio group and dichlorophenyl substituent.
- Synthesis : Yielded 80% with a higher m.p. (230°C), indicating greater thermal stability. Spectral data include ^1^H-NMR peaks at δ 12.50 (NH) and δ 2.19 (CH₃) .
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Analysis of Key Parameters
Key Observations:
Thermal Stability: Compound 5.6’s higher m.p. (230°C) suggests stronger intermolecular forces due to its dichlorophenyl and pyrimidinone moieties .
Antimicrobial Activity: Derivatives in with thieno-pyridine scaffolds (e.g., 6f, 7f) exhibited MIC values surpassing standard antibiotics, implying the target compound may share similar efficacy .
Biological Activity
N-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylphenyl)acetamide is a complex organic compound with notable biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The molecular formula of this compound is C16H15ClN2O3S, with a molecular weight of approximately 348.82 g/mol. The compound features a thieno[3,2-c]pyridine core with a sulfonamide group and an acetamide moiety, contributing to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the thienopyridine ring : Utilizing appropriate precursors to construct the thieno[3,2-c]pyridine structure.
- Sulfonylation : Introducing the sulfonamide group through electrophilic substitution reactions.
- Acetylation : Attaching the acetamide group to the phenyl ring.
Biological Mechanisms
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties against a range of pathogens.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistically, it may induce apoptosis in cancer cells by activating specific signaling pathways.
- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction observed during apoptosis assays .
Case Study 2: Anti-inflammatory Properties
Another study investigated the compound's effects on LPS-induced inflammation in macrophages. Treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
